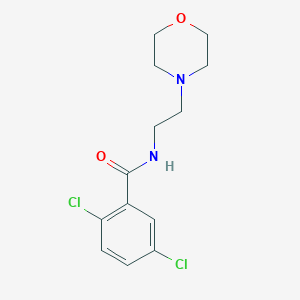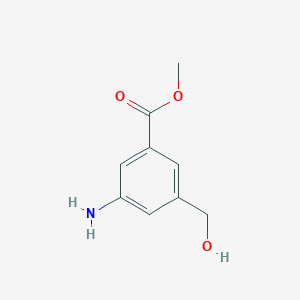
2-Pyridinyl 2,5-dichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinyl 2,5-dichlorobenzenesulfonate (PDBS) is a chemical compound that is widely used in scientific research due to its versatile properties. PDBS is a sulfonate ester derivative of 2,5-dichloropyridine and is commonly used as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is not fully understood. However, it is believed that 2-Pyridinyl 2,5-dichlorobenzenesulfonate acts as a nucleophile in various chemical reactions. 2-Pyridinyl 2,5-dichlorobenzenesulfonate can also act as a ligand in metal-catalyzed reactions, where it coordinates with the metal center to facilitate the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Pyridinyl 2,5-dichlorobenzenesulfonate. However, it has been reported that 2-Pyridinyl 2,5-dichlorobenzenesulfonate can inhibit the growth of cancer cells in vitro. 2-Pyridinyl 2,5-dichlorobenzenesulfonate has also been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is its versatility. It can be used as a reagent in various chemical reactions and as a ligand in metal-catalyzed reactions. Additionally, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is readily available and relatively inexpensive. However, one of the limitations of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is its low solubility in water. This can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the use of 2-Pyridinyl 2,5-dichlorobenzenesulfonate in scientific research. One direction is the development of new synthetic methods using 2-Pyridinyl 2,5-dichlorobenzenesulfonate as a reagent or ligand. Another direction is the investigation of the biochemical and physiological effects of 2-Pyridinyl 2,5-dichlorobenzenesulfonate. Furthermore, the use of 2-Pyridinyl 2,5-dichlorobenzenesulfonate in the synthesis of new organic compounds and the development of new antimicrobial agents is an area of interest for future research.
Conclusion:
In conclusion, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is a versatile chemical compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Pyridinyl 2,5-dichlorobenzenesulfonate is an important reagent and ligand in various chemical reactions and has potential applications in the development of new organic compounds and antimicrobial agents.
Méthodes De Synthèse
The synthesis of 2-Pyridinyl 2,5-dichlorobenzenesulfonate involves the reaction of 2,5-dichloropyridine with sodium hydrosulfite in the presence of sodium hydroxide. The reaction produces 2-Pyridinyl 2,5-dichlorobenzenesulfonate as a white crystalline solid. The purity of the synthesized 2-Pyridinyl 2,5-dichlorobenzenesulfonate can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2-Pyridinyl 2,5-dichlorobenzenesulfonate is widely used in scientific research due to its versatile properties. It is commonly used as a reagent in various chemical reactions, such as Suzuki coupling, Heck reaction, and Sonogashira coupling. 2-Pyridinyl 2,5-dichlorobenzenesulfonate is also used as a ligand in metal-catalyzed reactions. Additionally, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is used in the synthesis of various organic compounds, such as pyridine derivatives and sulfonate esters.
Propriétés
Nom du produit |
2-Pyridinyl 2,5-dichlorobenzenesulfonate |
|---|---|
Formule moléculaire |
C11H7Cl2NO3S |
Poids moléculaire |
304.1 g/mol |
Nom IUPAC |
pyridin-2-yl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C11H7Cl2NO3S/c12-8-4-5-9(13)10(7-8)18(15,16)17-11-3-1-2-6-14-11/h1-7H |
Clé InChI |
SYWTXAFZSPQFPI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1=CC=NC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)


![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)